molecular formula C9H10BrNO2S B1478343 4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid CAS No. 2097975-55-6

4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1478343
CAS No.: 2097975-55-6
M. Wt: 276.15 g/mol
InChI Key: JXJCNRFNQUMZLD-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H10BrNO2S and its molecular weight is 276.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The bromothiophene moiety may also contribute to the compound’s binding affinity and specificity towards certain proteins, enhancing its biochemical relevance.

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of key signaling molecules, leading to alterations in downstream cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes involved in various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound may induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. The bromothiophene moiety in the compound may enhance its binding affinity and specificity, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, may lead to degradation and reduced efficacy. Long-term studies in in vitro and in vivo settings have indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it may act as a substrate or inhibitor for specific enzymes, thereby altering the overall metabolic profile of the cell. Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical and physiological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function. The bromothiophene moiety in the compound may enhance its transport and distribution properties, contributing to its biochemical relevance.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other subcellular structures, depending on its interactions with specific targeting signals or binding proteins . The bromothiophene moiety may also play a role in its subcellular localization, enhancing its ability to interact with specific cellular components and exert its biochemical effects.

Properties

IUPAC Name

4-(4-bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-5-1-8(14-4-5)6-2-11-3-7(6)9(12)13/h1,4,6-7,11H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJCNRFNQUMZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid

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